5-(oxiran-2-yl)pentan-1-ol
Overview
Description
5-(Oxiran-2-yl)pentan-1-ol is an organic compound featuring an oxirane ring (epoxide) attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(oxiran-2-yl)pentan-1-ol typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 5-penten-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve distillation or chromatography techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 5-(oxiran-2-yl)pentanal.
Reduction: Reduction of the epoxide ring can yield diols, such as 5-(2,3-dihydroxypropyl)pentan-1-ol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.
Major Products:
Oxidation: 5-(Oxiran-2-yl)pentanal
Reduction: 5-(2,3-Dihydroxypropyl)pentan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Oxiran-2-yl)pentan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(oxiran-2-yl)pentan-1-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby influencing biological pathways and processes. The oxirane ring’s strain makes it highly reactive, facilitating these interactions.
Comparison with Similar Compounds
1,2-Epoxyhexane: Similar structure but lacks the hydroxyl group.
5-(Oxiran-2-yl)pentanal: An oxidized form of 5-(oxiran-2-yl)pentan-1-ol.
5-(2,3-Dihydroxypropyl)pentan-1-ol: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both an epoxide ring and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
5-(oxiran-2-yl)pentan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-3-1-2-4-7-6-9-7/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZLESROUHFJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.